alpha-Fluorothymidine alpha-Fluorothymidine
Brand Name: Vulcanchem
CAS No.: 101527-45-1
VCID: VC20748220
InChI: InChI=1S/C10H13FN2O5/c11-2-5-3-13(10(17)12-9(5)16)8-1-6(15)7(4-14)18-8/h3,6-8,14-15H,1-2,4H2,(H,12,16,17)/t6-,7+,8+/m0/s1
SMILES: C1C(C(OC1N2C=C(C(=O)NC2=O)CF)CO)O
Molecular Formula: C10H13FN2O5
Molecular Weight: 260.22 g/mol

alpha-Fluorothymidine

CAS No.: 101527-45-1

Cat. No.: VC20748220

Molecular Formula: C10H13FN2O5

Molecular Weight: 260.22 g/mol

* For research use only. Not for human or veterinary use.

alpha-Fluorothymidine - 101527-45-1

CAS No. 101527-45-1
Molecular Formula C10H13FN2O5
Molecular Weight 260.22 g/mol
IUPAC Name 5-(fluoromethyl)-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione
Standard InChI InChI=1S/C10H13FN2O5/c11-2-5-3-13(10(17)12-9(5)16)8-1-6(15)7(4-14)18-8/h3,6-8,14-15H,1-2,4H2,(H,12,16,17)/t6-,7+,8+/m0/s1
Standard InChI Key BQLWSXSBUAEINE-XLPZGREQSA-N
Isomeric SMILES C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)CF)CO)O
SMILES C1C(C(OC1N2C=C(C(=O)NC2=O)CF)CO)O
Canonical SMILES C1C(C(OC1N2C=C(C(=O)NC2=O)CF)CO)O

Chemical Structure and Composition

Fluorothymidine is a structural analog of thymidine, a natural DNA nucleoside component. The key structural difference involves the substitution of the hydroxyl group at the 3' position of the sugar ring with a fluorine atom . When used in diagnostic imaging, this fluorine is typically the radioactive isotope F-18, creating the radiopharmaceutical [F-18]FLT. The chemical formula of fluorothymidine is C10H13FN2O .

The molecular structure closely resembles that of thymidine, maintaining the pyrimidine base (thymine) attached to a modified deoxyribose sugar. This structural similarity to natural thymidine allows fluorothymidine to enter the same metabolic pathways, making it valuable for tracking cellular division and proliferation processes .

Product Specifications for Clinical Use

When prepared as a radiopharmaceutical, [F-18]FLT must meet strict quality standards, including:

ParameterSpecification
Radiochemical Purity (TLC)Rf = 0.4 – 0.7, Purity ≥ 95%
Residual Solvent LevelsAcetone ≤ 5000 ppm
Acetonitrile ≤ 410 ppm
DMSO ≤ 5000 ppm
Specific ActivityAbove 200 Ci/mmol at injection time
Formulation≤ 10 mL of 0.01 M phosphate buffered saline (PBS) with < 10% ethanol (v:v)
Administration MethodIntravenous injection (≤ 10 mL)
Typical Dose175 MBq (5 mCi)
FLT Concentration≤ 0.61 μg/mL (≤ 2.5 nmol/mL)

Table 1: Final Product Specifications for [F-18]FLT

Pharmacological Properties

Mechanism of Action

Fluorothymidine's pharmacological activity is based on its role as an inhibitor of DNA synthesis. Once inside proliferating cells, FLT undergoes intracellular metabolism producing nucleotides that inhibit endogenous DNA polymerases. This inhibition occurs because these metabolites lack a 3'-hydroxyl substituent, resulting in premature chain termination of DNA synthesis .

Cellular Transport

Transport of fluorothymidine across cell membranes occurs through dual mechanisms:

  • Active transport systems

  • Passive diffusion

These cellular uptake mechanisms are similar to those of natural thymidine but differ from AZT. The enhanced cellular uptake of fluorothymidine compared to AZT contributes to its utility as an imaging agent for assessing cellular proliferation .

AnalytePre Mean ± SDImmediately Pre-Mean ± SDDay 1 Mean ± SDDay 28 Mean ± SD
Amylase75.4 ± 23.168.5 ± 27.677.8 ± 33.975.4 ± 33.7
Na+140.8 ± 2.6138.4 ± 4.6139.3 ± 3.3141.1 ± 3.1
K+4.27 ± 0.423.88* ± 0.204.20 ± 0.284.08 ± 0.30
AST (GOT)26.3 ± 5.922.5 ± 4.423.7 ± 5.026.8 ± 5.1
Alk Phos86.0 ± 22.778.5 ± 26.484.3 ± 27.986.5 ± 30.3
GPT39.4 ± 15.830.2 ± 9.632.7 ± 11.233.0 ± 7.7
GGT44.7 ± 21.142.3 ± 22.447.2 ± 23.344.3 ± 26.0
WBC6.13 ± 1.915.75 ± 1.406.96 ± 3.985.85 ± 2.10
RBC4.65 ± 0.424.37 ± 0.394.50 ± 0.384.48 ± 0.52

Table 2: Laboratory Values at Different Time Points in FLT Imaging Studies

Clinical Applications in Oncology

Radiotherapy Response Assessment

[F-18]FLT PET imaging has demonstrated particular value in assessing early response to cancer treatments. Research with non-small cell lung cancer (NSCLC) patients has shown that radiotherapy induces an early, significant decrease in tumor FLT uptake that exceeds test-retest variability .

This response pattern appears to differ between primary tumors and metastatic nodal lesions, providing potentially valuable differential diagnostic information. The magnitude of uptake reduction in primary tumors following radiotherapy alone is lower than previously reported for concurrent chemoradiotherapy at similar time points, suggesting that this imaging approach may help distinguish between different treatment modalities' effectiveness .

Clinical Development Applications

The ability of FLT PET to detect early treatment response makes it a valuable tool for enhancing clinical development of novel therapeutic approaches, particularly drug-radiation combinations. By providing an interpretable, early pharmacodynamic endpoint, FLT imaging can potentially accelerate the evaluation of new treatment regimens .

Preclinical studies in animal models have provided additional support for the pharmacodynamic value of FLT imaging. Research in cynomologus monkeys treated with FLT (3 x 0.25 mg/kg; subcutaneously) compared to controls revealed patterns of hematological parameters, liver enzymes, and serum creatinine values that help characterize the biological response to the compound .

AnalyteFLTCONTROLFLTCONTROLFLTCONTROL
Albumin (g/L)323232324032
Creatinine (μmol/L)838868757675
GGT (μkat/L)1.031.600.621.260.821.58
SGOT (μkat/L)0.601.530.951.360.680.72
SGPT (μkat/L)2.112.671.612.111.051.45
WBC (x10-9/L)4.928.24.727.55.849.52
RBC (x10-12/L)6.065.64.94.715.745.78
HGB (g/L)1121028985105103

Table 3: Hematological Parameters in FLT-Treated and Control Cynomologus Monkeys

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